REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].[CH3:12][O:13][C:14]1[CH:29]=[CH:28][C:17]([C:18]([C:20]2[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=2)=[O:19])=[CH:16][CH:15]=1>C1COCC1>[OH:19][C:18]([C:17]1[CH:28]=[CH:29][C:14]([O:13][CH3:12])=[CH:15][CH:16]=1)([C:20]1[CH:21]=[CH:22][C:23]([O:26][CH3:27])=[CH:24][CH:25]=1)[CH2:2][C:1]#[N:3] |f:1.2|
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Name
|
|
Quantity
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3.2 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
36.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
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Name
|
|
Quantity
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130 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
stirred at -78° C. under argon
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm up to -35° C. and after 20 min.
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
was quenched by the cautious dropwise addition of a solution of acetic acid (3.0 g) in water (6 ml)
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Type
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ADDITION
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Details
|
Brine (50 ml) was added
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Type
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CUSTOM
|
Details
|
the organic layer separated
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Type
|
WASH
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Details
|
washed with brine (50 ml)
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Type
|
EXTRACTION
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Details
|
the combined aqueous phases were extracted with DCM (2×50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over anhydrous magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was crystalised from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
OC(CC#N)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.12 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |